3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid
Overview
Description
3-(Thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid is a complex organic compound that features a thiomorpholine ring attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with thiomorpholine under specific conditions. For instance, a microwave-supported one-pot reaction can be employed, utilizing a solid base such as magnesium oxide in an eco-friendly solvent like ethanol . This method is advantageous due to its shorter reaction times and higher yields compared to conventional methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiomorpholine ring to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups to the indole core.
Scientific Research Applications
3-(Thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole core can interact with various enzymes and receptors, modulating their function and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[(thiomorpholin-4-yl)methyl]aniline: This compound features a similar thiomorpholine ring but is attached to an aniline core instead of an indole.
2-(Thiomorpholinomethyl)phenylboronic acid: This compound contains a thiomorpholine ring attached to a phenylboronic acid moiety.
Uniqueness
3-(Thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid is unique due to its combination of the indole core and thiomorpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-14(18)11-2-1-3-12-13(11)10(8-15-12)9-16-4-6-19-7-5-16/h1-3,8,15H,4-7,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUNCTLEJNDEKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CNC3=CC=CC(=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.